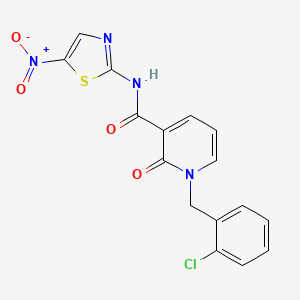

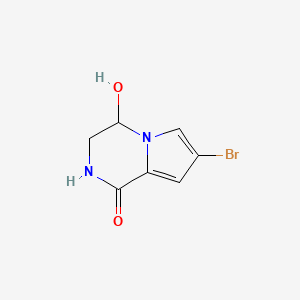

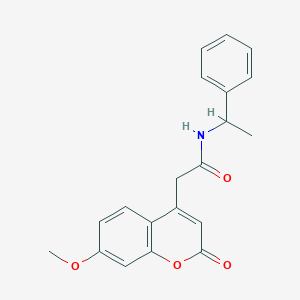

1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves complex organic reactions, aiming to incorporate specific functional groups that confer desired chemical and biological properties. Synthesis routes often involve multi-step reactions, including nitration, amidation, and chlorination, tailored to introduce the nitrothiazole moiety and the dihydropyridine core essential for the compound's activity. For instance, compounds like nicardipine, a related dihydropyridine derivative, are synthesized through intricate processes that ensure the incorporation of the nitrophenyl group alongside other critical structural features, demonstrating the complexity and precision required in chemical synthesis within this class of compounds (Shibanuma et al., 1980).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy, to confirm the arrangement of atoms and the presence of functional groups. The detailed molecular structure analysis aids in understanding the compound's reactivity and interaction with biological targets. For example, the crystal structure analysis of related compounds provides insights into the stereochemistry and electronic properties that influence their pharmacological activity (Guo et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be analyzed through its interactions and reactions with various chemical agents. These reactions may include nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles, or reduction of the nitro group to an amine, expanding its chemical versatility and utility in further synthetic modifications. The presence of the nitrothiazole and dihydropyridine moieties suggests potential for electron-rich and electron-deficient interactions, contributing to its chemical properties and biological activity.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, significantly influence the compound's application in drug formulation and delivery. These properties are determined by the compound's molecular structure, specifically the distribution of polar and non-polar regions, which affects its solubility in various solvents, critical for its bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are pivotal in dictating the compound's behavior in biological systems. The electronic configuration of the nitrothiazole and dihydropyridine groups plays a crucial role in determining these chemical properties, influencing the compound's mechanism of action at the molecular level.

For a comprehensive understanding of these aspects and further insights, the following references are invaluable:

- Synthesis and metabolic pathway analysis of nicardipine and related compounds (Shibanuma et al., 1980).

- Structural characterization and analysis through crystallography and spectroscopy (Guo et al., 2015).

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research into related compounds, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, has shown significant antioxidant activity. These compounds, which share structural similarities with the chemical , have demonstrated higher antioxidant activity than ascorbic acid in some instances (Tumosienė et al., 2019).

Antitubercular Activity

Derivatives of 2-amino-5-nitrothiazole, closely related to the compound of interest, have been synthesized and shown to possess notable antitubercular activity. These compounds were effective against M. tuberculosis, suggesting potential application in the treatment of tuberculosis (Samadhiya, Sharma, & Srivastava, 2013).

Synthesis and Transformations

Studies on similar compounds, such as 2-nitrothiazoles, have explored their synthesis and transformations, leading to the production of various derivatives. These processes are crucial for understanding the potential applications and modifications of 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Borthwick et al., 1973).

Antipsychotic Potential

Research into heterocyclic carboxamides, a group that includes the compound of interest, has identified potential antipsychotic agents. These compounds have shown promising results in vitro for binding to dopamine and serotonin receptors, and in vivo for antagonizing certain responses in mice (Norman, Navas, Thompson, & Rigdon, 1996).

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O4S/c17-12-6-2-1-4-10(12)9-20-7-3-5-11(15(20)23)14(22)19-16-18-8-13(26-16)21(24)25/h1-8H,9H2,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROWSPAFRZPPDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

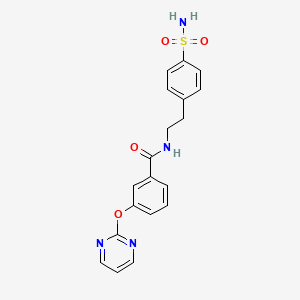

![N-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2493862.png)

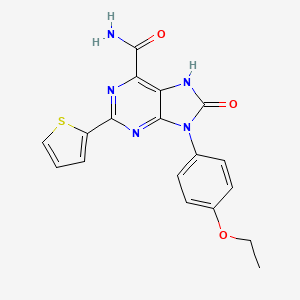

![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)

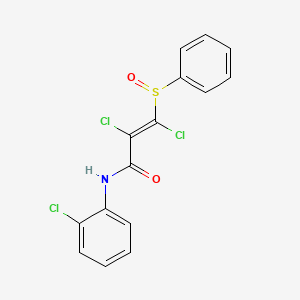

![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)